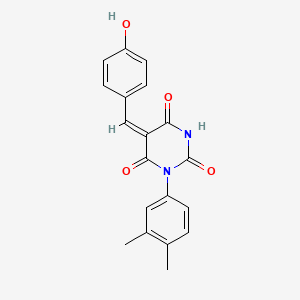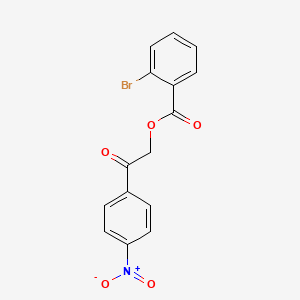
(5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3,4-dimethylbenzaldehyde with a pyrimidine derivative under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
Chemistry
In chemistry, (5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. The presence of both aromatic and heterocyclic structures suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- (5E)-1-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(3,4-dimethylphenyl)-5-(4-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in the presence of the hydroxyl group on the benzylidene moiety, which can participate in hydrogen bonding and other interactions. This feature may enhance its biological activity and make it a more versatile compound for various applications.
特性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC名 |
(5E)-1-(3,4-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O4/c1-11-3-6-14(9-12(11)2)21-18(24)16(17(23)20-19(21)25)10-13-4-7-15(22)8-5-13/h3-10,22H,1-2H3,(H,20,23,25)/b16-10+ |
InChIキー |
UNXBRDNKOVADPS-MHWRWJLKSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O)C |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892404.png)

![propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892409.png)


![3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10892414.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892419.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B10892423.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892433.png)

![Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate](/img/structure/B10892449.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892457.png)
![2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B10892458.png)
![ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892464.png)
